4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a combination of pyrazole, triazole, and hydrosulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, hydrosulfide sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or other reduced forms.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-4H-1,2,4-triazol-3-ylhydrosulfide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: This compound shares the triazole and benzyl groups but lacks the pyrazole and hydrosulfide functionalities.
1,4-Di(1H-pyrazol-4-yl)benzene: This compound contains two pyrazole groups but does not have the triazole or hydrosulfide groups.
Uniqueness
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of pyrazole, triazole, and hydrosulfide groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom also allows for further functionalization through substitution reactions.
Properties
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[1-(4-bromopyrazol-1-yl)propyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN7S/c1-2-16(25-11-14(19)8-21-25)17-22-23-18(27)26(17)15-9-20-24(12-15)10-13-6-4-3-5-7-13/h3-9,11-12,16H,2,10H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOELGCCHZRUXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=S)N1C2=CN(N=C2)CC3=CC=CC=C3)N4C=C(C=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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